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molecular formula C11H11NO3 B8687109 4-(Cyanopropyloxy)benzoic acid CAS No. 125439-53-4

4-(Cyanopropyloxy)benzoic acid

Cat. No. B8687109
M. Wt: 205.21 g/mol
InChI Key: IWSHUAKEYWOPMA-UHFFFAOYSA-N
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Patent
US06506747B1

Procedure details

To a stirred solution of 4-hydroxybenzoic acid (40 mmol) in absolute EtOH (350 mL) was added solid NaOEt (84 mmol). After 15 minutes, 4-bromobutyronitrile (40 mmol) was added and the mixture was heated overnight at 90° C. on an oil bath. The mixture was cooled to room temperature, volatiles were removed, the residue was taken up in ice and adjusted to pH 6 with 1N sulfuric acid. Solids were collected by vacuum filtration, washed with water and dried to give 4-(cyanopropyloxy)benzoic acid (4.8 g, 58%).
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
84 mmol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.CC[O-].[Na+].Br[CH2:16][CH2:17][CH2:18][C:19]#[N:20]>CCO>[C:19]([CH2:18][CH2:17][CH2:16][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
84 mmol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
40 mmol
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
volatiles were removed
FILTRATION
Type
FILTRATION
Details
Solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)CCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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